6,8-二氟-7-乙氧基-4-甲基香豆素

描述

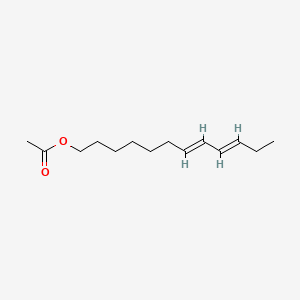

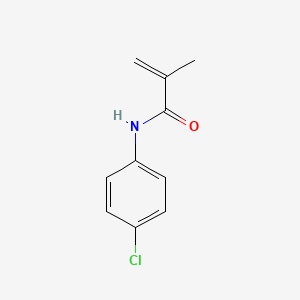

6,8-Difluoro-7-ethoxy-4-methylcoumarin is a non-fluorescent, fluorogenic cytochrome P450 substrate . It is converted by ethoxyresorufin O-deethylase (ECOD) to the blue fluorescent product DiFMU . It is a white powder, soluble in DMSO, DMF, or methanol .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis

The specific chemical structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin contains a coumarin core with two fluorine atoms and a hydroxyl group attached to it, as well as a methyl group on the 4 position .Chemical Reactions Analysis

6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . It has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS .Physical And Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO, DMF, or methanol . Its molecular formula is C12H10F2O3, and its molecular weight is 240.2 .科学研究应用

荧光染料

6,8-二氟-7-乙氧基-4-甲基香豆素是一种香豆素,它是一种小分子量、水溶性、UV 激发、蓝色荧光染料 . 它们常用于在多色应用中提供对比度 .

酶活性检测

香豆素衍生物,包括 6,8-二氟-7-乙氧基-4-甲基香豆素,被广泛用作检测细胞、匀浆和溶液中酶活性的底物 .

细胞追踪

香豆素染料,包括 6,8-二氟-7-乙氧基-4-甲基香豆素,建议用于高丰度靶标或细胞追踪应用 .

荧光参考标准

6,8-二氟-7-乙氧基-4-甲基香豆素可用作从这种蓝色荧光染料衍生的醚、酯和磷酸盐底物的参考标准 .

多色荧光应用

对于某些多色荧光应用(包括免疫荧光、核酸和蛋白质微阵列、原位杂交和神经元追踪),蓝色荧光探针提供了与更长波长探针的绿色、黄色、橙色或红色荧光明显区分的对比色 .

标记蛋白质和核酸

作用机制

Target of Action

The primary targets of 6,8-Difluoro-7-ethoxy-4-methylcoumarin are organophosphatases (OPases) . These enzymes play a crucial role in various biological processes, including signal transduction, energy storage and transfer, and protein regulation .

Mode of Action

6,8-Difluoro-7-ethoxy-4-methylcoumarin interacts with its targets by serving as a fluorogenic substrate . Specifically, it is hydrolyzed by OPases, such as mammalian serum paraoxonase and bacterial organophosphorus hydrolase (OPH) . This interaction results in the release of a fluorescent product, allowing the activity of these enzymes to be monitored .

Biochemical Pathways

The compound’s interaction with OPases affects the biochemical pathways associated with these enzymes. For instance, OPases are involved in the hydrolysis of organophosphates, a process crucial in detoxification and signal transduction . By serving as a substrate for these enzymes, 6,8-Difluoro-7-ethoxy-4-methylcoumarin can influence these pathways and their downstream effects .

Pharmacokinetics

As a fluorophore, it is likely to have unique absorption and emission properties that could influence its bioavailability .

Result of Action

The hydrolysis of 6,8-Difluoro-7-ethoxy-4-methylcoumarin by OPases results in the release of a fluorescent product . This fluorescence can be used to monitor the activity of these enzymes, providing a valuable tool for studying their roles in various biological processes .

Action Environment

The action of 6,8-Difluoro-7-ethoxy-4-methylcoumarin is likely influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light to maintain its stability and efficacy . Additionally, the pH and the presence of other molecules in the environment could potentially affect the compound’s interaction with its targets .

安全和危害

未来方向

6,8-Difluoro-7-hydroxy-4-methylcoumarin has been studied for its potential biological activities, including as a fluorescent probe for detecting enzyme activities and as an inhibitor of certain enzymes involved in cancer and inflammation . As a result, it has attracted attention as a potential lead compound for drug development .

属性

IUPAC Name |

7-ethoxy-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMDJZQBUMWFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376346 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215868-24-9 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)

![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)

![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)